molecular formula C13H14N2O6 B611527 Sarubicin A CAS No. 75533-14-1

Sarubicin A

Cat. No. B611527
CAS RN: 75533-14-1
M. Wt: 294.26
InChI Key: LPYSGWGVFQFKJA-BEWJSZONSA-N
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Description

Sarubicin A is a quinone antibiotic that was isolated from fermentations of a Streptomyces strain . It is moderately active in vitro against Micrococcus luteus . It is one of the two known quinone antibiotics provided by Hu186, along with Sarubicin B .


Synthesis Analysis

The biosynthesis of Sarubicin A involves a C-glycosylated metabolite biosynthetic gene cluster (BGC) from a soil-derived Streptomyces strain . The formation of Sarubicin A involves a rare 2-oxabicyclo [2.2.2] substructure arising from C-glycosylation and C–C bond formation between the aglycone and the C-4 position of deoxysugar . A convenient chemical transformation from Sarubicin A to Sarubicin B has also been proposed .


Molecular Structure Analysis

Sarubicin A has a molecular formula of C13H14N2O6 . It has a rare 2-oxabicyclo [2.2.2] substructure . The absolute configuration of Sarubicin A has been determined as 5S, 6R, 8R, 10R .


Chemical Reactions Analysis

The transformation of Sarubicin A to Sarubicin B is a notable chemical reaction involving Sarubicin A . The exact mechanism of this transformation is not detailed in the available literature.


Physical And Chemical Properties Analysis

Sarubicin A is a red crystal with a melting point of 194-195°C . Its molecular formula is C13H14N2O6 .

Scientific Research Applications

Cytotoxic Activity in Tumor Cell Lines

A study by Wang et al. (2022) revealed that compounds including sarubicin A showed moderate cytotoxic activity against four tumor cell lines. This highlights sarubicin A's potential in cancer research, particularly in exploring its effects on tumor cells.

Role in Drug Discovery Profiling

Kerns and Di (2003) discussed the significance of measuring drug-like properties in drug discovery, which includes agents like sarubicin A. This approach aids in improving the understanding of the structure-property relationships of drugs, helping in the selection of promising candidates for further development (Kerns & Di, 2003).

Development of New Antitumor Agents

In the context of synthesizing and evaluating novel antitumor agents, sarubicin A serves as a reference compound. The development of new drugs often involves comparing their efficacy against established agents like sarubicin A to gauge their potential effectiveness in cancer treatment (Hassan et al., 2018).

Heterologous Production for Cardiomyocyte Protection

Yu et al. (2021) highlighted the heterologous production of sarubicins, including sarubicin A, demonstrating their potent protective effects on neonatal rat cardiomyocytes. This indicates the potential therapeutic application of sarubicin A in safeguarding heart cells, which is crucial in the context of cardiotoxic drugs (Yu et al., 2021).

Enhancing Cytotoxic Effects in Sarcoma Models

Lambert et al. (2008) explored the synergistic cytotoxicity between doxorubicin and roscovitine in a sarcoma model, where sarubicin A is a relevant reference due to its similarity to doxorubicin. Understanding such synergies is vital for developing more effective treatment strategies for sarcomas (Lambert et al., 2008).

properties

IUPAC Name

1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZRIYLDVKOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996993
Record name 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarubicin A

CAS RN

75533-14-1
Record name Sarubicin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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